![molecular formula C17H13FN2O3 B2885903 N-(4-氟-2-甲基苯基)-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺 CAS No. 941949-64-0](/img/structure/B2885903.png)
N-(4-氟-2-甲基苯基)-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and spectral properties .科学研究应用
抗菌应用
合成了一系列甲酰胺,包括喹诺酮衍生物,并评估了它们的抗菌潜力。这些化合物对多种病原体(如大肠杆菌、金黄色葡萄球菌和白色念珠菌)表现出显着的体外抗菌和抗真菌活性。这些化合物的构效关系突出了它们作为抗菌剂的潜力 (Desai、Dodiya 和 Shihora,2011)。
用于 PET 成像的放射性配体开发
已经对喹啉-2-甲酰胺衍生物(包括 N-[甲基-11C] 甲基化版本)进行了研究,以开发用于使用正电子发射断层扫描 (PET) 在体内可视化外周苯二氮卓受体 (PBR) 的潜在放射性配体。这些衍生物对各种器官中的 PBR 表现出高度特异性结合,表明它们在 PET 成像中用于研究 PBR 分布和体内功能的效用 (Matarrese 等人,2001)。
抗菌研究
研究了各种喹诺酮衍生物(包括具有 N-1 取代基的衍生物)的抗菌功效。一种化合物对革兰氏阳性菌和革兰氏阴性菌均表现出有效的抗菌活性,在对抗某些菌株时优于已知的抗生素,如左氧氟沙星。该研究强调了结构修饰在增强抗菌性能中的重要性 (Kuramoto 等人,2003)。
抗炎和免疫调节活性
对加替沙星衍生物(包括喹啉-3-甲酰胺和碳酰肼衍生物)的研究确定了具有显着抗炎和免疫调节活性的化合物。这些化合物对吞噬细胞的氧化爆发活性和 T 细胞增殖表现出有效的抑制作用,为开发新的抗炎药提供了潜在途径 (Sultana、Arayne、Naz 和 Mesaik,2013)。
抗癌研究
喹啉衍生物已被研究其作为抗癌剂的潜力。例如,基于氟喹诺酮的 4-噻唑烷酮类表现出有希望的抗真菌和抗菌活性,这可以在癌症研究中得到利用 (Patel 和 Patel,2010)。
作用机制
Target of Action
The primary targets of this compound are Tumor Necrosis Factor (TNF) , Interleukin-1 beta (IL-1β) , and Interleukin-6 (IL-6) . These are key cytokines involved in the inflammatory response and have a significant role in various inflammatory diseases.
Mode of Action
The compound acts by inhibiting the action of these cytokines. It reduces the levels of proinflammatory cytokines and chemokines and reduces cellular infiltration to sites of inflammation, thereby reducing local damage . In diseases such as Rheumatoid Arthritis (RA) and Inflammatory Bowel Disease (IBD), TNFα blockade is achieved through either anti-TNFα antibodies or use of soluble TNFα receptors .
Biochemical Pathways
The inhibition of these cytokines affects the inflammatory response pathway. The compound offers significant inhibition of TNFα, and cytokines such as IL-1β and IL-6, which offer additional therapeutic efficacy .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
The result of the compound’s action is a reduction in inflammation and associated symptoms in conditions such as RA and IBD. By reducing the levels of proinflammatory cytokines and chemokines, and reducing cellular infiltration to sites of inflammation, the compound reduces local damage .
安全和危害
属性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-9-8-10(18)6-7-12(9)19-16(22)14-15(21)11-4-2-3-5-13(11)20-17(14)23/h2-8H,1H3,(H,19,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAZSWCIFULPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。